molecular formula C14H24N2O4 B13068542 Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Cat. No.: B13068542
M. Wt: 284.35 g/mol
InChI Key: LXCIMGVQERDOBN-TVUZUIDESA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Bicyclic Compounds

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic compounds follows a hierarchical system prioritizing ring size, bridge lengths, and functional group priority. For bridged bicyclic systems, the prefix bicyclo is used, followed by bracketed numbers denoting the carbon counts in each bridge, arranged in descending order. The parent hydrocarbon name reflects the total carbon atoms in the bicyclic system.

Example :

  • Bicyclo[2.2.1]heptane : A seven-carbon bicyclic structure with bridges of two, two, and one carbon.

For substituted bicyclic compounds, substituents are numbered according to their positions relative to the bridgehead atoms. In this compound:

  • Root name : 2-azabicyclo[2.2.1]heptane indicates a seven-membered bicyclic system with a nitrogen atom replacing a carbon at position 2.
  • Substituents :
    • tert-butyl and ethyl ester groups at positions 2 and 3.
    • Amino group at position 5.
  • Stereochemistry : The (1S,3S,4R,5R) configuration specifies the spatial arrangement of stereocenters at positions 1, 3, 4, and 5.
Component Description
Bicyclo[2.2.1]heptane Base structure with bridges of 2, 2, and 1 carbons.
2-Aza Nitrogen substitution at position 2.
2,3-Dicarboxylate Ester groups at positions 2 (tert-butyl) and 3 (ethyl).
5-Amino Amino substituent at position 5.

Structural Features of 2-Azabicyclo[2.2.1]Heptane Core Scaffold

The 2-azabicyclo[2.2.1]heptane core imposes significant conformational constraints due to its fused cyclohexane and bridged methylene groups. Key structural attributes include:

  • Bridged Ring System :

    • The bicyclo[2.2.1]heptane framework consists of two fused rings sharing two bridgehead carbons (positions 1 and 4).
    • The nitrogen at position 2 introduces electronic asymmetry, altering bond angles and reactivity compared to all-carbon analogs.
  • Substituent Effects :

    • The tert-butyl group at position 2 provides steric bulk, influencing the molecule’s solubility and stability.
    • The ethyl ester at position 3 and amino group at position 5 create polar regions capable of hydrogen bonding and electrophilic interactions.
  • Conformational Rigidity :

    • The bridged structure limits ring puckering, stabilizing specific conformations critical for binding to biological targets.

Structural Analysis :

  • SMILES Notation : C1CC2CCC1C2 (base bicyclo[2.2.1]heptane).
  • Modified Core : Introduction of nitrogen and substituents disrupts symmetry, yielding a chiral, multifunctional scaffold.

Stereochemical Implications of (1S,3S,4R,5R) Configuration

Stereochemistry governs the compound’s three-dimensional arrangement, impacting its physicochemical properties and biological interactions. The (1S,3S,4R,5R) configuration specifies four stereocenters, resulting in a complex diastereomeric profile:

  • Stereocenter Assignments :

    • Position 1 (S) : The bridgehead carbon’s configuration influences ring strain and substituent orientation.
    • Position 3 (S) : Affects the spatial placement of the ethyl ester group.
    • Position 4 (R) : Determines the trajectory of the amino group.
    • Position 5 (R) : Modifies hydrogen-bonding potential.
  • Racemic Mixture Considerations :

    • The racemic form contains equal amounts of (1S,3S,4R,5R) and (1R,3R,4S,5S) enantiomers, necessitating chiral resolution techniques for isolating optically pure forms.
  • Stereoelectronic Effects :

    • The nitrogen’s lone pair orientation and ester group dipole moments create regions of electron density critical for intermolecular interactions.

Stereochemical Impact on Reactivity :

  • Amino Group : The (5R) configuration positions the amino group for nucleophilic attacks or hydrogen-bond donor interactions.
  • Ester Groups : The (2S,3S) arrangement affects ester hydrolysis rates and enantioselective

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7,15H2,1-4H3/t8?,9?,10-,11-/m0/s1

InChI Key

LXCIMGVQERDOBN-TVUZUIDESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@@H]2N

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industrial Applications: Its derivatives may find applications in the development of new materials or as intermediates in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound 7-Oxabicyclo[2.2.1]heptane Anhydride 2-Azabicyclo[2.2.2]octane Derivative
Molecular Weight ~319.35 g/mol (estimated) 532.71 g/mol ~355.4 g/mol (estimated)
LogP (Predicted) ~1.5 (moderate polarity) ~8.2 (highly lipophilic) ~2.0
Hydrogen Bond Donors 1 (NH2) 0 1 (OH)
Key Reactivity Amino group nucleophilicity Anhydride hydrolysis Hydroxy group oxidation

Biological Activity

Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound notable for its unique bicyclic structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C14H24N2O4
  • Molar Mass : 284.35 g/mol
  • CAS Number : 1272757-65-9

Biological Activity Overview

The biological activity of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is influenced by its structural features, particularly the presence of the tert-butyl and ethyl groups which enhance its steric properties. Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antagonistic Activity : Potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The specific stereochemistry and functional groups of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate play a crucial role in determining its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations in substituents affect pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-DicarboxylateBenzyl group instead of tert-butylHydroxyl group alters reactivity
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-DicarboxylateSimilar structure with benzyl substitutionSlightly different biological activity
Racemic-(3R,5R)-2-Tert-Butyl 3-Ethyl 5-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-DicarboxylateFluorine substitutionEnhanced lipophilicity affecting pharmacokinetics

Neuropharmacological Studies

Research has indicated that derivatives of azabicyclic compounds can modulate neurotransmitter systems. A study focusing on the interaction of similar compounds with nAChRs demonstrated that modifications in the bicyclic framework significantly impacted receptor binding affinity and selectivity.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate. In repeated dose toxicity studies on Sprague Dawley rats:

  • No significant adverse effects were observed at doses up to 1000 mg/kg/day.
  • Notable increases in liver and kidney weights were recorded at higher doses but were not associated with overt toxicity.

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